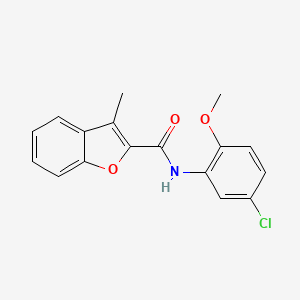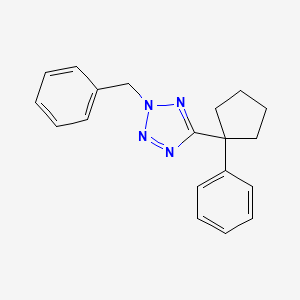![molecular formula C13H20N2O4 B5562672 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)
4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on oxazoles and oxazepanes highlights their significance in synthetic organic chemistry due to their presence in biologically active molecules and potential for various applications. The methodologies for synthesizing these compounds, analyzing their molecular structures, understanding their chemical and physical properties, and studying their reactions are critical areas of investigation.
Synthesis Analysis
The synthesis of oxazole and oxazepane derivatives typically involves cyclization reactions and the use of specific synthons. For instance, Tang and Verkade (1996) discussed the synthesis of fluorescent oxazole derivatives using chiral auxiliary-bearing isocyanides (Tang & Verkade, 1996). Such methodologies might be applicable to the synthesis of 4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol by analogy.
Molecular Structure Analysis
The molecular structure of synthesized compounds is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. The detailed molecular structure provides insights into the compound's stereochemistry and electronic properties, essential for understanding its reactivity and interactions.
Chemical Reactions and Properties
The reactivity of oxazole and oxazepane derivatives with various reagents demonstrates their versatility in chemical transformations. Misra and Ila (2010) highlighted the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing substituted oxazoles (Misra & Ila, 2010). Such studies suggest pathways for functionalizing the oxazepane ring of the target compound.
科学的研究の応用
Synthesis Techniques and Physicochemical Properties
Research has explored the synthesis of novel derivatives and their physicochemical properties, such as antioxidant activity and lipophilicity. For example, Yüksek et al. (2015) described the synthesis of new compounds characterized using spectroscopic methods and analyzed for in vitro antioxidant activities, providing insights into their structural and functional relationships (Yüksek et al., 2015).
Photoisomerization and Mechanistic Insights
Studies on the photochemistry of related compounds have revealed intricate details about photoisomerization processes, capturing elusive intermediates and providing a deeper understanding of the structural dynamics involved in such transformations. Nunes et al. (2013) conducted a study that led to the identification and characterization of nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization, offering valuable mechanistic insights (Nunes et al., 2013).
Applications in Asymmetric Synthesis
The exploration of asymmetric synthesis and multicomponent reactions has been significant, with research aiming to develop enantioselective processes for creating complex molecules. Wang et al. (2018) reviewed progress in enantioselective Passerini and Ugi reactions, highlighting challenges and advancements in the synthesis of heterocycles and macrocycles with potential therapeutic applications (Wang et al., 2018).
Heterocyclic Derivatives and Catalysis
Research has also focused on the synthesis of heterocyclic derivatives through palladium-catalyzed reactions, revealing methods for creating diverse molecules with potential biological activity. Bacchi et al. (2005) described reactions that yield tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of catalytic oxidative carbonylation (Bacchi et al., 2005).
Prototropic Tautomerism and Stability Analysis
The study of prototropic tautomerism in derivatives offers insights into the stability of different molecular forms, which is crucial for understanding their reactivity and potential applications. Lamsabhi et al. (2002) investigated the tautomerism of oxo and thioxo derivatives, providing a comprehensive analysis of their stability through density functional theory (DFT) methods (Lamsabhi et al., 2002).
Safety and Hazards
将来の方向性
Given the significant role of isoxazoles in drug discovery and their synthetic availability, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This includes the development of alternate metal-free synthetic routes .
特性
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-9(2)5-10-6-12(19-14-10)13(17)15-3-4-18-8-11(16)7-15/h6,9,11,16H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAAFIIUZFVICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)
![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)